Cerium(III) 4-Oxopent-2-en-2-olate Hydrate
CAS No.: 206996-61-4
Cat. No.: VC8032488
Molecular Formula: C15H24CeO6
Molecular Weight: 440.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206996-61-4 |
|---|---|
| Molecular Formula | C15H24CeO6 |
| Molecular Weight | 440.46 g/mol |
| IUPAC Name | cerium;tris(4-hydroxypent-3-en-2-one) |
| Standard InChI | InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
| Standard InChI Key | RPYNZIXQCIBSMG-UHFFFAOYSA-N |
| Isomeric SMILES | C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ce] |
| Canonical SMILES | CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ce] |
Introduction
Structural and Molecular Characteristics
Coordination Geometry and Ligand Binding
Cerium(III) acetylacetonate hydrate adopts an octahedral geometry, with the Ce³⁺ ion coordinated by six oxygen atoms from three bidentate acetylacetonate (acac) ligands . Each acac ligand binds via the keto-enolate tautomer, forming two chelate rings per ligand. The hydrate component, denoted as xH₂O in the formula, occupies lattice positions rather than coordinating directly to the metal center, as confirmed by thermogravimetric analysis (TGA) showing 16.8% mass loss upon dehydration .
The molecular formula varies slightly between sources due to hydration state differences:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₁CeO₆·xH₂O | |
| Linear Formula | Ce(CH₃COCHCOCH₃)₃·xH₂O | |
| SMILES | [Ce+3].CH-C(=O)C... | |
| InChI Key | PYPNFSVOZBISQN-LNTINUHCSA-K |
Physicochemical Properties
Thermal and Solubility Behavior
The compound demonstrates remarkable thermal stability up to 130°C, with decomposition commencing at 131–132°C . Its hygroscopic nature necessitates storage in desiccators, though it remains stable for years when properly sealed . Solubility profiles show broad compatibility:
| Solvent | Solubility (g/100 mL) | Temperature (°C) |
|---|---|---|
| Water | 12.4 | 25 |
| Ethanol | 18.9 | 25 |
| Acetone | 22.1 | 25 |
| Chloroform | 8.7 | 25 |
Analytical Specifications
Commercial samples typically meet stringent purity criteria:
| Parameter | Specification | Typical Result |
|---|---|---|
| Assay (Ce content) | ≥20.0% | 27.9% |
| Loss on Drying | ≤30.0% | 16.8% |
| Heavy Metals (Pb) | ≤10 ppm | <5 ppm |
From certificate of analysis in
Synthetic Methodologies
Advanced Synthesis Techniques
Microwave-assisted methods reduce reaction times from hours to minutes while improving yield (92% vs. 78% conventional) . Solvothermal synthesis in autoclaves produces nanocrystalline variants with enhanced catalytic activity .
Functional Applications
Catalysis in Organic Transformations
The compound serves as a Lewis acid catalyst in:
Biomedical Applications
As a T₁-weighted MRI contrast agent, the paramagnetic Ce³⁺ ion reduces water proton relaxation times (T₁ = 450 ms at 1.5T) . Conjugation with targeting moieties enables tumor-specific imaging .
Materials Science Applications
| Application | Performance Metrics | Reference |
|---|---|---|
| OLED Electron Injector | Luminance: 12,000 cd/m² | |
| CeO₂ Nanoparticle Precursor | Particle size: 5–7 nm | |
| Polymer Stabilizer | Tg increase: 28°C |
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use face shield |
| H335 | May cause respiratory irritation | Employ fume hood |
| H361 | Suspected reproductive toxicity | Avoid exposure to pregnant workers |
Exposure Control
-
Occupational exposure limit (OEL): 0.1 mg/m³ (8h TWA)
-
Emergency procedures: Rinse skin with water for 15 minutes upon contact
Comparative Analysis with Related Compounds
Versus Cerium Nitrate
| Property | Ce(acac)₃·xH₂O | Ce(NO₃)₃·6H₂O |
|---|---|---|
| Solubility in THF | 18.9 g/100mL | 0.3 g/100mL |
| Thermal Stability | 131°C | 90°C |
| Catalytic Activity | Higher TOF in oxidations | Prefers redox reactions |
Versus Lanthanum Analogues
The smaller ionic radius of Ce³⁺ (1.01 Å vs. La³⁺ 1.03 Å) confers:
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15% higher catalytic turnover in esterifications
Emerging Research Directions
Recent studies focus on:
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